ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a cyclohexylamino group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Introduction of the Cyclohexylamino Group: This step involves the reaction of cyclohexylamine with an appropriate intermediate, such as an acyl chloride or an ester, to form the cyclohexylamino group.
Formation of the Ethyl Ester: The ethyl ester functional group can be introduced via esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Cyclohexylamino)-2-oxo-1-[(1-oxo-2-thiophen-2-ylethyl)-(phenylmethyl)amino]ethyl]benzoic acid methyl ester
- 2-[[2-(Cyclohexylamino)-2-oxo-1-thiophen-2-ylethyl]-[1-oxo-2-[[oxo(thiophen-2-yl)methyl]amino]ethyl]amino]acetic acid ethyl ester
Uniqueness
The uniqueness of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O4S2 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4S2/c1-3-27-21(26)17-13(2)18(19(25)22-14-8-5-4-6-9-14)29-20(17)23-16(24)12-15-10-7-11-28-15/h7,10-11,14H,3-6,8-9,12H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
HNBFWBDBXIYEGU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)CC3=CC=CS3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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